Methyl 5-bromo-2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-4-phenylthiophene-3-carboxylate
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Overview
Description
The compound contains several functional groups, including a methyl group, a bromo group, a triazoloquinolinyl group, a sulfanyl group, an acetyl group, an amino group, a phenyl group, and a thiophene group . These groups are common in organic chemistry and are often found in various pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atoms. The exact structure could be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the bromo group might undergo nucleophilic substitution, while the amino group could participate in condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific functional groups and their arrangement. These properties could include solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Biological Features and Applications
Methyl 5-bromo-2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-4-phenylthiophene-3-carboxylate, as part of the broader family of 1,2,4-triazole derivatives, has been the focus of scientific research due to its potential biological activities. These activities include antimicrobial, antifungal, antioxidant, and anti-inflammatory effects, among others. The compound's relevance in modern organic synthesis suggests its utility in various chemical modeling and bioactive substance design, demonstrating a promising direction for scientific research and pharmaceutical applications (Ohloblina, 2022).
Neuroprotective Potential
The molecule's structure, incorporating a 1,2,4-triazolo[4,3-a]quinolin-1-yl motif, suggests its potential in neuroprotection, aligning with research on similar quinolinic compounds. Studies on kynurenines, for instance, highlight the neuroprotective vs. neurotoxic roles of compounds acting on the NMDA receptors, indicating a pathway to explore for derivatives like this compound in disorders of the central nervous system (Vámos et al., 2009).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal properties of 1,2,4-triazole derivatives are well-documented, providing a strong foundation for further exploration of this compound in these areas. The ongoing emergence of antibiotic-resistant strains of bacteria like Staphylococcus aureus underlines the need for novel antimicrobial agents, with 1,2,4-triazole-containing hybrids showing significant promise against such pathogens (Li & Zhang, 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 5-bromo-2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-4-phenylthiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19BrN4O3S2/c1-14-12-18-28-29-25(30(18)17-11-7-6-10-16(14)17)34-13-19(31)27-23-21(24(32)33-2)20(22(26)35-23)15-8-4-3-5-9-15/h3-12H,13H2,1-2H3,(H,27,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGLQRKYCUQUTGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)NC4=C(C(=C(S4)Br)C5=CC=CC=C5)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19BrN4O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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